An In-depth Technical Guide to 2-Hydroxy-6-mercaptobenzoic Acid: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-Hydroxy-6-mercaptobenzoic Acid: Structure, Properties, and Therapeutic Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydroxy-6-mercaptobenzoic acid, a molecule with significant potential in medicinal chemistry. Due to the limited availability of direct experimental data in publicly accessible literature, this guide combines established synthetic protocols with robust computational predictions and reasoned analogies to well-characterized related compounds. This approach offers a valuable resource for researchers interested in the synthesis, characterization, and exploration of the therapeutic applications of this compound.
Chemical Structure and Identification
2-Hydroxy-6-mercaptobenzoic acid, also known as 6-thiosalicylic acid, is an aromatic organic compound featuring a benzoic acid backbone substituted with a hydroxyl group and a mercapto (thiol) group at the 2 and 6 positions, respectively.
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IUPAC Name: 2-Hydroxy-6-sulfanylbenzoic acid
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Molecular Formula: C₇H₆O₃S
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Molecular Weight: 170.19 g/mol
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Canonical SMILES: C1=CC=C(C(=C1S)C(=O)O)O
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CAS Number: A specific CAS number for 2-Hydroxy-6-mercaptobenzoic acid is not readily found in major chemical databases. Researchers should exercise caution when sourcing this compound and verify its identity through analytical characterization.
The strategic placement of the hydroxyl, thiol, and carboxylic acid functional groups suggests a high potential for diverse chemical interactions and biological activity. The intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups is expected to influence its physicochemical properties.
Synthesis of 2-Hydroxy-6-mercaptobenzoic Acid
A reliable method for the synthesis of 2-Hydroxy-6-mercaptobenzoic acid has been reported, involving the hydrolysis of an S-aryl dimethylthiocarbamate precursor.
Experimental Protocol: Hydrolysis of S-3-acetoxy-2-carbomethoxyphenyl dimethylthiocarbamate[1]
This protocol details the conversion of a protected precursor to the target molecule.
Materials:
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S-3-acetoxy-2-carbomethoxyphenyl dimethylthiocarbamate
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20% aqueous sodium hydroxide (NaOH)
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Ethanol (EtOH)
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Concentrated hydrochloric acid (HCl)
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Diethyl ether (Et₂O)
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Saturated aqueous sodium chloride (brine)
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Sodium sulfate (Na₂SO₄)
Procedure:
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A mixture of S-3-acetoxy-2-carbomethoxyphenyl dimethylthiocarbamate (e.g., 0.70 g, 2.7 mmol) and 20% aqueous sodium hydroxide (60 mL) in ethanol (20 mL) is stirred at reflux for 18 hours.
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The reaction mixture is then cooled to room temperature.
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Acidification of the cooled mixture is achieved by the addition of concentrated hydrochloric acid.
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The resulting mixture is extracted with diethyl ether.
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The combined organic extracts are washed sequentially with water and saturated aqueous sodium chloride solution.
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The organic layer is dried over sodium sulfate.
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The solvent is removed by evaporation under reduced pressure to yield 2-hydroxy-6-mercaptobenzoic acid as a light brown solid.
Yield: Approximately 63%[1].
Caption: Synthesis workflow for 2-Hydroxy-6-mercaptobenzoic acid.
Physicochemical Properties
Directly measured experimental data for the physicochemical properties of 2-Hydroxy-6-mercaptobenzoic acid are scarce. The following table summarizes predicted values from computational models, alongside experimentally determined values for structurally related compounds to provide context.
| Property | Predicted Value for 2-Hydroxy-6-mercaptobenzoic Acid | 2-Mercaptobenzoic Acid (Thiosalicylic acid)[2] | 2-Hydroxy-5-mercaptobenzoic acid[3] | 2-Chloro-6-mercaptobenzoic acid[4][5] |
| Melting Point (°C) | ~150-170 (Predicted) | 164-169 | Not available | 210-215 (decomposes) |
| Boiling Point (°C) | ~330 (Predicted) | Not available | Not available | 323.2 (Predicted) |
| pKa (Predicted) | ~2.5 - 3.5 | Not available | Not available | 2.35 ± 0.36 |
| LogP (Predicted) | ~2.0 - 2.5 | Not available | 2.7 | Not available |
| Water Solubility | Sparingly soluble (Predicted) | Soluble in hot water | Not available | Sparingly soluble |
| Appearance | Light brown solid (from synthesis)[1] | White to yellow crystalline powder | Not available | White to pale yellow crystalline powder |
Note: Predicted values are generated using cheminformatics tools and should be used as an estimation pending experimental verification.
Spectral Data (Predicted)
As with the physical properties, experimental spectral data for 2-Hydroxy-6-mercaptobenzoic acid is not widely published. The following are predicted spectral characteristics based on its chemical structure.
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons: Three protons in the aromatic region (approximately 6.5-7.5 ppm), likely exhibiting a complex splitting pattern due to their coupling.
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Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically >10 ppm).
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Hydroxyl Proton: A singlet with a chemical shift that is dependent on solvent and concentration.
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Thiol Proton: A singlet with a chemical shift that is also dependent on solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
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Carbonyl Carbon: A signal in the range of 165-175 ppm.
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Aromatic Carbons: Six signals in the aromatic region (approximately 110-140 ppm), with carbons attached to heteroatoms appearing at lower field.
Infrared (IR) Spectroscopy (Predicted)
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O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
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O-H Stretch (Phenolic): A broad band around 3200-3600 cm⁻¹.
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S-H Stretch: A weak band around 2550-2600 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
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C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.
Potential Applications in Drug Development
While direct biological studies on 2-Hydroxy-6-mercaptobenzoic acid are limited, the activities of structurally similar compounds provide a strong rationale for its investigation as a therapeutic agent.
Anti-inflammatory and Antioxidant Properties
Derivatives of 2-mercaptobenzoic acid have demonstrated both anti-inflammatory and antioxidant activities. These compounds are hypothesized to act through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and phospholipase A2. The presence of the thiol group is crucial, as it can participate in redox reactions and potentially interact with the active sites of these enzymes. The addition of a hydroxyl group, as in 2-Hydroxy-6-mercaptobenzoic acid, may further enhance these properties.
Enzyme Inhibition
The structural motif of a substituted benzoic acid is present in numerous enzyme inhibitors. For instance, derivatives of 2-hydroxybenzoic acid have been identified as inhibitors of sirtuin 5 (SIRT5), a deacetylase involved in cellular metabolism. The carboxylic acid and hydroxyl groups are often essential for binding to the enzyme's active site. The unique electronic and steric properties conferred by the additional mercapto group in 2-Hydroxy-6-mercaptobenzoic acid could lead to novel and selective enzyme inhibitory activities.
Caption: Inferred biological potential based on structural motifs.
Safety and Handling
Specific toxicity data for 2-Hydroxy-6-mercaptobenzoic acid are not available. However, based on related compounds, it should be handled with care in a laboratory setting.
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General Precautions: Use in a well-ventilated area or fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
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Hazards of Related Compounds: Mercaptobenzoic acid derivatives are often associated with skin, eye, and respiratory irritation.
A thorough risk assessment should be conducted before handling this compound.
Conclusion
2-Hydroxy-6-mercaptobenzoic acid presents an intriguing scaffold for medicinal chemistry and drug discovery. While a comprehensive experimental characterization is yet to be published, this guide provides a foundational understanding of its structure, synthesis, and predicted properties. The known biological activities of its structural analogues strongly suggest a promising potential for anti-inflammatory, antioxidant, and enzyme-inhibitory applications. Further research into the synthesis of derivatives and comprehensive biological evaluation is warranted to fully explore the therapeutic utility of this molecule.
References
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Chemicalize. Instant Cheminformatics Solutions. Available at: [Link]
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Royal Society of Chemistry. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. 2-Chloro-6-mercaptobenzoic Acid: A Deep Dive into Its Synthesis and Industrial Relevance. Available at: [Link]
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ResearchGate. Absorption spectrum of 2-hydroxy benzoic acid (2OH-BA), C 7 H 6 O 3 at... Available at: [Link]
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Semantic Scholar. Synthesis and Biological Evaluation of 2-Mercaptobenzimidazole Derivatives as Anti-inflammatory Agents. Available at: [Link]
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